4,6-Dibromobenzene-1,3-diol

概述

描述

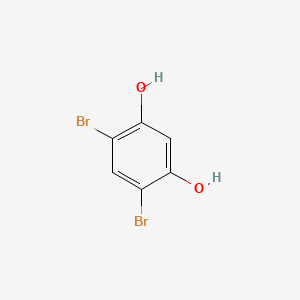

4,6-Dibromobenzene-1,3-diol is an organic compound with the molecular formula C6H4Br2O2 It is a derivative of benzene, where two bromine atoms are substituted at the 4 and 6 positions, and two hydroxyl groups are substituted at the 1 and 3 positions

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromobenzene-1,3-diol typically involves the bromination of benzene-1,3-diol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.

化学反应分析

Types of Reactions: 4,6-Dibromobenzene-1,3-diol undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atoms can be substituted by other electrophiles under suitable conditions.

Nucleophilic Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form dihydroxy derivatives.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled temperature conditions.

Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

Electrophilic Substitution: Formation of nitro or sulfonic acid derivatives.

Nucleophilic Substitution: Formation of ethers or esters.

Oxidation: Formation of quinones.

Reduction: Formation of dihydroxy derivatives.

科学研究应用

4,6-Dibromobenzene-1,3-diol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Used in the production of polymers, dyes, and other industrial chemicals.

作用机制

The mechanism of action of 4,6-Dibromobenzene-1,3-diol involves its interaction with various molecular targets. The bromine atoms and hydroxyl groups can form hydrogen bonds and participate in electrophilic and nucleophilic interactions. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules, influencing its biological activity and potential therapeutic effects.

相似化合物的比较

- 1,2-Dibromobenzene

- 1,3-Dibromobenzene

- 1,4-Dibromobenzene

Comparison: 4,6-Dibromobenzene-1,3-diol is unique due to the presence of both bromine atoms and hydroxyl groups, which impart distinct chemical properties. Unlike other dibromobenzenes, the hydroxyl groups in this compound enhance its reactivity and potential for forming hydrogen bonds, making it more versatile in chemical synthesis and biological applications.

生物活性

4,6-Dibromobenzene-1,3-diol (CAS No. 61524-51-4) is an organic compound characterized by two bromine atoms at the 4 and 6 positions and two hydroxyl groups at the 1 and 3 positions of the benzene ring. This unique structure endows the compound with notable biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

- Molecular Formula : C6H4Br2O2

- Molecular Weight : 267.90 g/mol

- Structural Formula :

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and participate in electrophilic and nucleophilic reactions due to the presence of bromine and hydroxyl functional groups. These interactions can influence its reactivity with various biological molecules, potentially affecting cellular processes.

Biological Activities

- Antimicrobial Properties :

-

Antioxidant Activity :

- The compound has demonstrated antioxidant properties, which are critical in protecting cells from oxidative stress. This activity may be beneficial in developing therapies for conditions associated with oxidative damage .

- Potential Drug Development :

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen Type | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

Study on Antioxidant Activity

Another study assessed the antioxidant capacity of this compound using DPPH assay methods. The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Synthesis Methods

The synthesis of this compound typically involves bromination reactions with resorcinol or other dihydroxybenzene derivatives. Common methods include:

- Bromination with N-Bromosuccinimide (NBS) : This method provides high yields under controlled conditions.

- Electrophilic Aromatic Substitution : The compound can also be synthesized through electrophilic substitution reactions involving benzene derivatives .

Comparison with Similar Compounds

To understand its unique properties better, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,2-Dibromobenzene | Two bromines at positions 1 and 2 | Lacks hydroxyl groups |

| Resorcinol | Two hydroxyl groups at positions 1 and 3 | No bromine substituents |

| Bromoresorcinol | One bromine at position 4 | Contains both bromine and hydroxyl |

This compound stands out due to its combination of two bromine atoms and two hydroxyl groups, enhancing its reactivity profile compared to similar compounds.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,6-Dibromobenzene-1,3-diol, and how can purity be optimized?

- Methodology : Direct bromination of benzene-1,3-diol using bromine (Br₂) in acetic acid under controlled temperature (0–5°C) is a common approach. Post-synthesis purification via recrystallization in ethanol-water mixtures improves purity. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

- Challenges : Over-bromination can occur if stoichiometry is not tightly controlled. Use excess acetic acid to suppress side reactions.

Q. How can the structure of this compound be confirmed experimentally?

- Analytical Techniques :

- X-ray crystallography resolves the spatial arrangement of bromine substituents and hydroxyl groups (as demonstrated for analogous diol co-crystals) .

- ¹³C-NMR distinguishes between brominated and non-brominated carbons. Compare predicted vs. experimental shifts to validate assignments .

- FT-IR identifies O–H stretching (broad ~3200 cm⁻¹) and C–Br vibrations (500–600 cm⁻¹) .

Q. What are the solubility and stability properties of this compound under varying conditions?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, acetone) due to hydroxyl groups. Limited solubility in water, though brominated analogs show persistence in aqueous environments .

- Stability : Susceptible to thermal degradation above 150°C. Store under inert gas (N₂/Ar) to prevent oxidation of hydroxyl groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic or supramolecular systems?

- Approach :

- Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying nucleophilic (OH groups) and electrophilic (Br atoms) sites.

- Molecular docking studies can simulate interactions with enzymes or metal complexes (e.g., vanadium catalysts, as seen in Schiff base ligand systems) .

- Validation : Compare computational predictions with experimental kinetic data or spectroscopic shifts .

Q. What environmental risks are associated with this compound, and how can its persistence be assessed?

- Risk Assessment :

- Brominated diols are classified as Group 2B carcinogens (possibly carcinogenic to humans) based on structural analogs .

- Conduct biodegradability assays (e.g., OECD 301F) to evaluate persistence in water/soil.

- Analytical Monitoring : Use GC-MS with isotopic internal standards (e.g., ²H-labeled analogs) for trace detection in environmental samples .

Q. How can this compound be incorporated into functional materials (e.g., polymers or co-crystals)?

- Material Design :

- Co-crystallize with nitrogen-rich molecules (e.g., 1,4-diazabicyclo[2.2.2]octane) via O–H···N hydrogen bonds to form supramolecular chains .

- Polymerize via esterification with dicarboxylic acids, leveraging hydroxyl reactivity. Monitor crosslinking with differential scanning calorimetry (DSC) .

Q. What are the potential biological applications of this compound, and how can its bioactivity be tested?

- Antimicrobial Screening :

- Use broth microdilution assays to determine minimum inhibitory concentrations (MIC) against resistant strains (e.g., MRSA), as shown for structurally related diyne-diols .

- Assess cytotoxicity in mammalian cell lines (e.g., HEK293) to evaluate selectivity .

Q. Data Contradictions and Resolution

- Water Solubility vs. Environmental Fate : While brominated diols are highly water-soluble , their environmental persistence may contradict rapid biodegradation assumptions. Resolve via long-term fate studies under simulated natural conditions.

- Carcinogenicity Classification : Group 2B classification for analogs lacks direct evidence for this compound. Conduct in vivo carcinogenicity assays (e.g., rodent models) to clarify risks.

属性

IUPAC Name |

4,6-dibromobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBSXVSGJLAHDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291780 | |

| Record name | 4,6-Dibromobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61524-51-4 | |

| Record name | NSC77964 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dibromobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。